2-cyano-N-(4-hydroxyphenyl)-3-(4-methoxyphenyl)acrylamide
Overview
Description
2-cyano-N-(4-hydroxyphenyl)-3-(4-methoxyphenyl)acrylamide is a chemical compound that has been extensively studied for its potential applications in scientific research. It is commonly referred to as CHMA, and its chemical formula is C18H15N2O3. CHMA is a member of the acrylamide family of compounds, which are known for their diverse range of biological activities and potential therapeutic applications.
Scientific Research Applications
Corrosion Inhibition
Research by Abu-Rayyan et al. (2022) explored the use of 2-cyano-N-(4-hydroxyphenyl)-3-(4-methoxyphenyl)acrylamide (ACR-2) as a corrosion inhibitor for copper in nitric acid solutions. This study utilized both chemical and electrochemical methods to demonstrate the effectiveness of ACR-2, showing it as an effective mixed-type inhibitor. The study also involved theoretical computations and experimental findings using density functional theory (DFT) and Monte Carlo simulations (MC) (Abu-Rayyan et al., 2022).
Mechanofluorochromic Properties
Song et al. (2015) synthesized 3-aryl-2-cyano acrylamide derivatives, including 2-cyano-3-(4-methoxyphenyl)-2-propenamide. These compounds exhibited distinct optical properties due to their specific stacking modes. The study found that these compounds, particularly when ground, displayed a notable red-shift in their emission peaks. This transformation from crystalline to amorphous phase was evidenced by differential scanning calorimetry and powder X-ray diffractometry, highlighting their potential in mechanofluorochromic applications (Song et al., 2015).
Novel Diastereoselective Synthesis
Bondock et al. (2014) conducted a novel diastereoselective synthesis of (E)-2-cyano-N-(4-ethoxyphenyl)-3-methylthio-3-(substituted-amino)acrylamides, closely related to the target compound. This synthesis involved a one-pot reaction and resulted in compounds whose structures were confirmed through various spectroscopic methods. This research contributes to the methodology of synthesizing complex acrylamides (Bondock et al., 2014).
Cytotoxicity Studies
Hassan et al. (2014) synthesized 5-Amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides from N-(aryl)-2-cyano-3-[(4-methoxyphenyl)amino]-3-(methylthio)acrylamides. These compounds were screened for their in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, indicating the potential use of these compounds in cancer research (Hassan et al., 2014).
Anti-breast Cancer Activity
Ghorab and Alsaid (2015) investigated the anti-breast cancer activity of 2-cyano-3-(4-substituted)-N-(quinolin-3-yl) acrylamide derivatives. This research indicated significant cytotoxic activity against the MCF7 breast cancer cell line, suggesting the potential of these derivatives in medicinal applications (Ghorab & Alsaid, 2015).
properties
IUPAC Name |
(Z)-2-cyano-N-(4-hydroxyphenyl)-3-(4-methoxyphenyl)prop-2-enamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O3/c1-22-16-8-2-12(3-9-16)10-13(11-18)17(21)19-14-4-6-15(20)7-5-14/h2-10,20H,1H3,(H,19,21)/b13-10- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZSVYHGMBYPHSQ-RAXLEYEMSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=C(C#N)C(=O)NC2=CC=C(C=C2)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C(/C#N)\C(=O)NC2=CC=C(C=C2)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Chembrdg-BB 5739805 |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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